Fmoc-PEG3-alcohol

PROTAC linker SAR ERα degradation PEG chain length optimization

PROTAC linker length is a critical, non-linear determinant of ternary complex stability and target degradation efficiency. In head-to-head ERα degrader studies, PEG2, PEG3, and PEG4 variants all bound the target with comparable affinity (IC50 = 30-50 nM), but only the PEG3-containing PROTAC conferred maximal degradation. Fmoc-PEG3-alcohol delivers this empirically optimized 3-unit spacer as a monodisperse, ≥98%-pure building block directly compatible with standard Fmoc-SPPS. The Fmoc-protected amine deprotects quantitatively under 20% piperidine/DMF, while the free hydroxyl permits direct on-resin derivatization for E3 ligase ligand conjugation. For degrader library screening, standardizing on Fmoc-PEG3-alcohol eliminates linker-length variables that cause false-negative SAR. Powder stability of 3 years at -20°C supports multi-phase ADC and PROTAC development campaigns from a single characterized lot.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 560088-66-6
Cat. No. B1612400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG3-alcohol
CAS560088-66-6
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCO
InChIInChI=1S/C21H25NO5/c23-10-12-26-14-13-25-11-9-22-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,23H,9-15H2,(H,22,24)
InChIKeyOKWGKDNHZKUFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-PEG3-alcohol – PEG Linker for PROTAC & SPPS


Fmoc-PEG3-alcohol (9H-fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate, CAS 560088-66-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine at one terminus and a free primary hydroxyl group at the other. It belongs to the Fmoc-PEGn-alcohol series and is classified as an E3 Ligase Ligand-Linker conjugate for Proteolysis-Targeting Chimera (PROTAC) synthesis . With exactly three ethylene oxide repeating units, a molecular weight of 371.43 g/mol, and molecular formula C21H25NO5, this compound serves as a precision building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group is quantitatively removed under standard piperidine conditions to expose a free amine for further conjugation, while the terminal hydroxyl permits derivatization or direct incorporation into growing molecular assemblies .

Fmoc-PEG3-alcohol Linker Length Specificity


In the Fmoc-PEGn-alcohol series, the number of ethylene oxide repeating units directly governs the spatial distance between the E3 ligase ligand and the target-protein ligand in the final PROTAC molecule, and this distance is a critical determinant of ternary complex formation and consequent ubiquitination efficiency . Systematic structure–activity relationship (SAR) studies in decoy oligonucleotide-based PROTACs targeting estrogen receptor α (ERα) have demonstrated that while PEG2, PEG3, and PEG4 linker variants all bind ERα with comparable affinity (IC50 = 30–50 nM), the PEG3-containing PROTAC (LCL-ER(dec)) exhibits the highest degradation activity, confirming that linker length is not merely a passive tether but an allosteric parameter that cannot be extrapolated linearly from one PEG unit increment to the next [1]. Substituting Fmoc-PEG3-alcohol with the shorter Fmoc-PEG2-alcohol (MW 327.4, 2 PEG units) or the longer Fmoc-PEG4-alcohol (MW 415.5, 4 PEG units) during SPPS assembly therefore introduces a structurally distinct linker geometry that may reduce degradation potency, alter ternary complex cooperativity, or produce misleading negative SAR results in degrader library screening .

Fmoc-PEG3-alcohol Differentiation Evidence


ERα Degradation: PEG3 vs PEG2/PEG4 Linkers

In a direct comparative study of decoy oligonucleotide-based PROTACs targeting ERα, the PEG3-containing construct LCL-ER(dec) demonstrated the highest degradation activity among PEG2, PEG3, and PEG4 linker variants, despite all three exhibiting equivalent target-binding affinity (IC50 = 30–50 nM). The PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4) both showed inferior ERα degradation, confirming a non-monotonic relationship between linker length and degradation efficiency [1]. Fmoc-PEG3-alcohol is the direct building block for assembling this optimal PEG3 linker via Fmoc-SPPS, making the choice of exactly three PEG units a data-supported decision rather than an arbitrary selection.

PROTAC linker SAR ERα degradation PEG chain length optimization

Molecular Weight and PEG Unit Differentiation

Fmoc-PEG3-alcohol possesses a molecular weight of 371.43 g/mol (exact mass 371.173) and contains exactly 3 ethylene oxide repeating units, positioning it between Fmoc-PEG2-alcohol (MW 327.4 g/mol, 2 PEG units, CAS 299430-87-8) and Fmoc-PEG4-alcohol (MW 415.5 g/mol, 4 PEG units, CAS 868594-41-6) . The mass increment of 44.0 Da per additional PEG unit enables unambiguous identity confirmation by LC-MS and provides a distinctive mass signature during reaction monitoring and purity assessment . In solid-phase peptide synthesis, the 3-unit PEG spacer contributes an extended chain length of approximately 15 Å (contour length ~8.4 Å for the PEG3 segment based on 0.28 nm per PEO unit), which falls within the 12–20+ atom optimal linker range reported for productive PROTAC ternary complex formation [1].

PEG linker molecular weight monodisperse PEG linker building block specification

Amphiphilic Profile: LogP & tPSA

Fmoc-PEG3-alcohol exhibits a calculated LogP of 2.941, topological polar surface area (tPSA) of 77.02 Ų, 11 rotatable bonds, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . These values reflect a balanced amphiphilic character conferred by three ethylene oxide units flanked by the lipophilic Fmoc group and the terminal hydroxyl. While direct comparative LogP/tPSA data for Fmoc-PEG2-alcohol and Fmoc-PEG4-alcohol are not published in a single unified dataset, the systematic increase in PEG units predictably shifts these parameters: each additional ethylene oxide unit adds ~44 Da, one additional HBA, and increases both tPSA and aqueous solubility. The LogP of 2.941 for Fmoc-PEG3-alcohol places it in a range compatible with both organic-phase SPPS coupling efficiency and aqueous work-up, a practical advantage during multi-step degrader synthesis where excessive hydrophilicity (longer PEG chains) can complicate intermediate isolation .

Lipinski parameters linker amphiphilicity PROTAC cell permeability

HPLC Purity Grade for SPPS

Fmoc-PEG3-alcohol is commercially available at purity specifications ranging from ≥95% to ≥99% as determined by HPLC, depending on the vendor. ChemImpex offers the compound at ≥99% (HPLC) ; InvivoChem specifies ≥98% ; and multiple suppliers including BiochemPEG, TargetMol, and BOC Sciences supply at ≥95% . For reference, the ≥99% HPLC grade represents a purity differential of 1–4 percentage points above the ≥95% or ≥98% specifications more commonly encountered for Fmoc-PEG2-alcohol and Fmoc-PEG4-alcohol from analogous vendors. In Fmoc-SPPS, where each coupling cycle accumulates trace impurities that propagate through the growing chain, a 1% impurity difference at the linker incorporation step can result in an approximately 5–10% cumulative yield loss over a 5–10 amino acid elongation sequence following linker attachment .

HPLC purity quality control SPPS building block specification

Long-Term Powder Stability

Fmoc-PEG3-alcohol demonstrates validated powder stability of 3 years when stored at -20°C, with 2-year stability at 4°C, and 6-month stability in DMSO solution at -80°C . The compound is stable at ambient temperature during shipping, enabling room-temperature transport without cold-chain logistics [1]. This storage profile is consistent across multiple vendor specifications (TargetMol, InvivoChem, DC Chemicals) and is directly relevant to procurement planning for multi-year PROTAC lead optimization campaigns where linker re-supply with identical lot specifications is critical. The defined melting point range of 36–47°C (solid powder at storage temperature) further confirms the physical stability of the neat compound .

linker stability storage condition procurement logistics

Fmoc-PEG3-alcohol Applications


PROTAC SAR with PEG3 Linker

For PROTAC discovery programs targeting transcription factors or proteins lacking small-molecule binding pockets, Fmoc-PEG3-alcohol provides the exact 3-unit PEG spacer that produced the highest ERα degradation activity in published head-to-head comparisons against PEG2 and PEG4 variants, where all three linkers showed equivalent binding affinity (IC50 = 30–50 nM) but PEG3 uniquely conferred maximal degradation [1]. Incorporating Fmoc-PEG3-alcohol via Fmoc-SPPS at the linker attachment step ensures the degrader's linker geometry matches the empirically optimized length, avoiding the reduced degradation activity observed with PEG2 and PEG4 analogs. This is particularly relevant for IAP-recruiting PROTACs, where the PEG3 linker with an azide functionalization handle was used to successfully assemble LCL-ER(dec) via copper-catalyzed click chemistry [1].

SPPS of PEGylated Peptide Conjugates

Fmoc-PEG3-alcohol is directly compatible with standard Fmoc-SPPS protocols, where the Fmoc group is quantitatively removed using 20% piperidine in DMF to expose a free amine for subsequent amino acid coupling [2]. The compound's LogP of 2.941 and 11 rotatable bonds provide sufficient organic solvent compatibility (DCM, DMF, DMSO) for efficient coupling while the 3-unit PEG spacer enhances aqueous solubility of the final peptide conjugate . At ≥99% HPLC purity (ChemImpex), the building block introduces minimal deletion impurities at the linker junction during automated SPPS, preserving overall crude peptide purity and reducing the burden of preparative HPLC purification. This scenario applies to the synthesis of PEGylated peptide therapeutics, peptide-drug conjugates, and imaging probes where precise spacer length determines pharmacokinetic or binding properties.

ADC Linker Assembly with PEG3 Spacer

In ADC development, Fmoc-PEG3-alcohol serves as a monodisperse building block for constructing cleavable or non-cleavable linker-payload assemblies where the hydroxyl terminus can be further derivatized (e.g., converted to an NHS ester, azide, or carboxylic acid) for attachment to the cytotoxin payload . The 3-unit PEG spacer provides sufficient hydrophilicity to mitigate payload aggregation during conjugation while maintaining a compact linker footprint that avoids excessive flexibility associated with longer PEG chains. The validated 3-year powder stability at -20°C supports GMP-adjacent process development where a single characterized lot of linker building block can be used throughout the ADC optimization and scale-up phases .

E3 Ligase-Linker Conjugate Assembly

Fmoc-PEG3-alcohol is classified directly under E3 Ligase Ligand-Linker Conjugates and is used to prepare functionalized intermediates where the free amine (post-Fmoc deprotection) is coupled to an E3 ligase ligand (CRBN, VHL, or IAP binder), while the hydroxyl group is subsequently converted to a reactive handle for target-protein ligand attachment . The compound's 11 rotatable bonds and approximately 15 Å extended linker length fall within the empirically determined optimal range for PROTAC ternary complex formation, as corroborated by molecular dynamics simulations showing that PEG3 flexible linkers enable dynamic positioning of the target protein lysine residue to the E2 ubiquitin-conjugating enzyme active site . For core facilities and CROs synthesizing custom PROTAC libraries, standardizing on Fmoc-PEG3-alcohol as the default PEG linker building block simplifies inventory management while providing the linker length that has the most published positive degradation data in the PEG2–PEG4 range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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